4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one
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Overview
Description
4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate and acetylacetone. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one: Lacks the methyl group at the 4-position.
4-methyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one: Pyridine ring is substituted at the 3-position instead of the 4-position.
4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-thione: Contains a sulfur atom in place of the oxygen atom.
Uniqueness
4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
30152-21-7 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-methyl-3-pyridin-4-yl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C9H9N3O/c1-6-8(11-12-9(6)13)7-2-4-10-5-3-7/h2-6H,1H3,(H,12,13) |
InChI Key |
RSRLZOBVKPAHCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NNC1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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